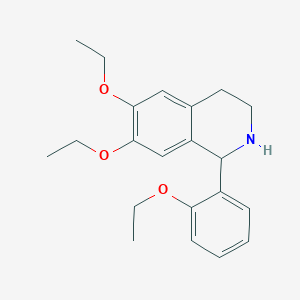![molecular formula C29H19ClN4OS2 B11508916 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B11508916.png)
1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE: is a complex organic compound that belongs to the phenothiazine and triazine families This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a chloro group and a triazine moiety linked via a sulfanyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable halogenated aromatic compound under acidic conditions.
Chlorination: The phenothiazine core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Triazine Moiety: The triazine moiety is synthesized separately by reacting an appropriate diamine with a nitrile under basic conditions.
Coupling Reaction: The final step involves coupling the chlorinated phenothiazine with the triazine moiety using a sulfanyl linker. This step typically requires a catalyst and an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the triazine moiety.
Substitution: The chloro group on the phenothiazine core can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; typically carried out in polar solvents with a base to facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted phenothiazine derivatives.
科学的研究の応用
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including its use as an antipsychotic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or neurotransmission, depending on its application.
類似化合物との比較
Similar Compounds
Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine, which share the phenothiazine core.
Triazine Derivatives: Compounds like atrazine and simazine, which contain the triazine moiety.
Comparison
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE is unique due to its combined phenothiazine and triazine structure, which imparts distinct chemical and biological properties. Unlike simpler phenothiazine or triazine derivatives, this compound offers a broader range of applications and potential therapeutic benefits.
特性
分子式 |
C29H19ClN4OS2 |
|---|---|
分子量 |
539.1 g/mol |
IUPAC名 |
1-(2-chlorophenothiazin-10-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C29H19ClN4OS2/c30-21-15-16-25-23(17-21)34(22-13-7-8-14-24(22)37-25)26(35)18-36-29-31-27(19-9-3-1-4-10-19)28(32-33-29)20-11-5-2-6-12-20/h1-17H,18H2 |
InChIキー |
SZLXIEWACVGNIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B11508835.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11508840.png)
![2-[(2-hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11508844.png)
![2-phenyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11508851.png)
![1-{5',5',9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2'-[1,4]oxazolidin]-4'-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one](/img/structure/B11508861.png)
![5-[(4-methylphenyl)amino]-3-phenyl-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione](/img/structure/B11508865.png)
![(2Z)-3-(4-fluorobenzyl)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11508872.png)

![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxy-6-nitrophenol](/img/structure/B11508884.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11508912.png)
![12-(2,5-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508914.png)
![ethyl 5-hydroxy-1-(3-methoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11508929.png)
![(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B11508936.png)

